PDK1 Inhibitory Potency of 3-Amino-1,2,4-triazine Derivatives vs. Clinical Reference Inhibitors DCA and DAP
A library of 3-amino-1,2,4-triazine derivatives was evaluated for PDK1 inhibition. Several compounds exhibited sub‑micromolar to nanomolar IC50 values, dramatically outperforming the reference PDK inhibitors dichloroacetate (DCA) and 2,4‑diaminopyrimidine (DAP), both of which had IC50 values >100 µM [1]. The most potent derivative, 5k, achieved an IC50 of 0.01 µM against PDK1 [1].
| Evidence Dimension | PDK1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 5k: 0.01 µM; Compound 5i: 0.06 µM; Compound 5l: 0.03 µM; Compound 6j: 0.07 µM [1] |
| Comparator Or Baseline | Dichloroacetate (DCA) and 2,4-diaminopyrimidine (DAP) both with IC50 >100 µM [1] |
| Quantified Difference | ≥4‑order‑of‑magnitude improvement in potency for the most active 3‑amino‑1,2,4‑triazine derivatives over DCA/DAP |
| Conditions | In vitro enzymatic assay using recombinant PDK1 |
Why This Matters
This potency gap demonstrates that 3-amino-1,2,4-triazine derivatives can achieve effective PDK1 inhibition at concentrations >10,000‑fold lower than the clinical‑stage reference compounds, offering a clear advantage for programs seeking to minimize off‑target effects and improve therapeutic windows.
- [1] Carbone A, et al. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Int J Mol Sci. 2023;24(4):3679. DOI: 10.3390/ijms24043679. View Source
